molecular formula C13H22N2S B13526982 (6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine

(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine

Cat. No.: B13526982
M. Wt: 238.39 g/mol
InChI Key: ZXTWDZMCIRBKRI-UHFFFAOYSA-N
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Description

(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine is a chemical compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a thiazole ring fused with a benzene ring, along with a methanamine group attached to the second position of the thiazole ring The tert-pentyl group is attached to the sixth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For example, the reaction of 2-aminothiophenol with a suitable aldehyde or ketone can lead to the formation of the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, (6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a therapeutic agent. Thiazole-containing compounds have been explored for their potential to act as enzyme inhibitors, receptor modulators, and other pharmacologically active agents .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with desired characteristics, such as improved stability, conductivity, or reactivity.

Mechanism of Action

The mechanism of action of (6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole ring can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine is unique due to the presence of the tert-pentyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions and properties that may not be observed in similar compounds.

Properties

Molecular Formula

C13H22N2S

Molecular Weight

238.39 g/mol

IUPAC Name

[6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]methanamine

InChI

InChI=1S/C13H22N2S/c1-4-13(2,3)9-5-6-10-11(7-9)16-12(8-14)15-10/h9H,4-8,14H2,1-3H3

InChI Key

ZXTWDZMCIRBKRI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=N2)CN

Origin of Product

United States

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